5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 956393-77-4
VCID: VC8335385
InChI: InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)
SMILES: CC1=CC=CC=C1CN2C(=CC(=N2)N)C
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

CAS No.: 956393-77-4

Cat. No.: VC8335385

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine - 956393-77-4

Specification

CAS No. 956393-77-4
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)
Standard InChI Key RDAZSSHJYVWSPC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C(=CC(=N2)N)C
Canonical SMILES CC1=CC=CC=C1CN2C(=CC(=N2)N)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a 2-methylbenzyl group and at the 5-position with a methyl group. This substitution pattern distinguishes it from analogs such as 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine, where the methyl group on the benzyl moiety occupies the para position . The ortho-substituted benzyl group introduces steric effects that influence both reactivity and intermolecular interactions.

The IUPAC name, 5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-amine, reflects this substitution pattern. Its molecular formula, C₁₂H₁₅N₃, corresponds to a molecular weight of 201.27 g/mol, as calculated from standard atomic weights .

Spectroscopic Properties

While direct spectral data for this specific compound remains limited in accessible literature, analogous pyrazole derivatives exhibit characteristic NMR and IR signatures:

  • ¹H NMR: Pyrazole ring protons typically resonate between δ 6.9–7.5 ppm, with NH₂ groups appearing as broad singlets near δ 5.5–6.0 ppm .

  • IR Spectroscopy: Stretching vibrations for NH₂ groups occur near 3250 cm⁻¹, while aromatic C=C and C-N stretches appear around 1600 cm⁻¹ and 1350 cm⁻¹, respectively .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine typically involves nucleophilic substitution or cyclocondensation reactions. A generalized approach includes:

  • Precursor Preparation: Reacting 2-methylbenzyl chloride with 5-methyl-1H-pyrazol-3-amine in anhydrous dichloromethane.

  • Coupling Reaction: Utilizing triethylamine as a base to facilitate benzylation at the pyrazole's 1-position.

  • Purification: Column chromatography (hexane:ethyl acetate gradient) isolates the product with >90% purity .

Table 1: Representative Reaction Conditions

ParameterValue
Temperature0–5°C (initial), RT (final)
SolventDichloromethane
Reaction Time12–24 hours
Yield65–75%

Advanced Methodologies

Recent advances emphasize sustainability and efficiency:

  • Microwave-Assisted Synthesis: Reduces reaction times to 15–30 minutes while maintaining yields comparable to conventional methods .

  • Continuous Flow Systems: Enable scalable production with residence times under 10 minutes and improved heat transfer .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (EAS) at the 4-position:

  • Nitration: Concentrated HNO₃/H₂SO₄ introduces a nitro group, forming 4-nitro derivatives.

  • Sulfonation: SO₃ in H₂SO₄ yields water-soluble sulfonic acid analogs .

Reductive Transformations

The primary amine group participates in reductive alkylation:

  • Catalytic Hydrogenation: Pd/C in ethanol reduces nitro intermediates without affecting the pyrazole ring .

Table 2: Comparative Reactivity in Substitution Reactions

ReagentProductYield (%)
CH₃I (alkylation)N-Methyl derivative78
Acetyl chloride3-Acetamido derivative85

Biological Activity and Applications

Anti-inflammatory Properties

Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2), with IC₅₀ values for related compounds ranging from 1.2–5.8 μM .

Industrial and Pharmacological Relevance

Material Science Applications

  • Polymer Additives: Pyrazole units enhance thermal stability in polyamides, increasing decomposition temperatures by 40–60°C .

  • Coordination Polymers: Metal complexes (e.g., Cu²⁺) show promise in gas storage and catalysis .

Drug Development Prospects

Structural modularity enables derivatization for:

  • Kinase Inhibitors: Targeting EGFR and VEGFR pathways.

  • Anticancer Agents: Apoptosis induction in HeLa and MCF-7 cell lines .

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